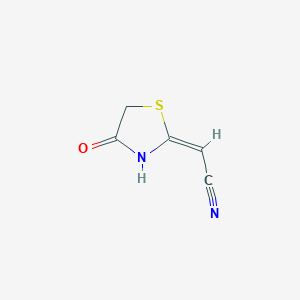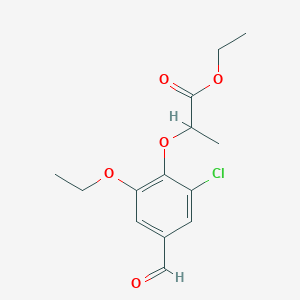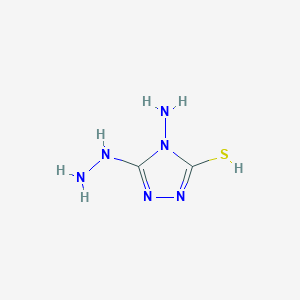
4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol: is an organic compound with the molecular formula C2H6N6S . It consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine with thiourea. The reaction can be represented as follows :
2SC(NH2)2+3N2H4→SC2N3H(NH2)(N2H3)+4NH3+H2S
The product is then purified through recrystallization using ethanol to obtain a high-purity compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, such as triazolotriazines and triazolotriazepines .
Scientific Research Applications
4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the amine and hydrazyl groups, play a crucial role in its reactivity. For example, the hydrazyl group can undergo nucleophilic attack, leading to the formation of various heterocyclic compounds .
Comparison with Similar Compounds
- 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 3-substituted-4-amino-5-hydrazino-1,2,4-triazole Schiff bases
Uniqueness: 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form various heterocyclic compounds makes it valuable in the synthesis of new pharmaceuticals and industrial materials .
Properties
IUPAC Name |
4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMQHBOTMWMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N1N)S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(N1N)S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
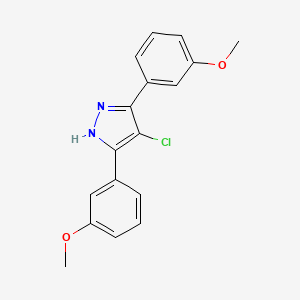
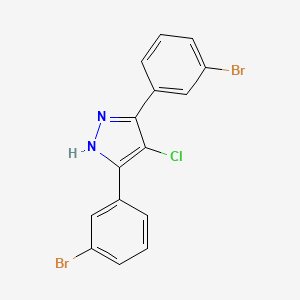
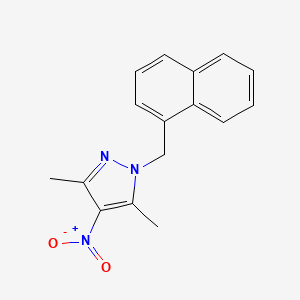

![1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7762429.png)
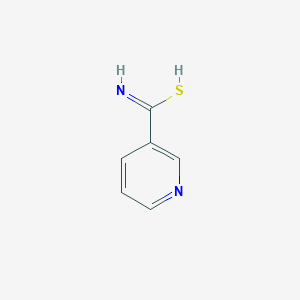
![4-[3-(diethylamino)propyl]-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B7762439.png)

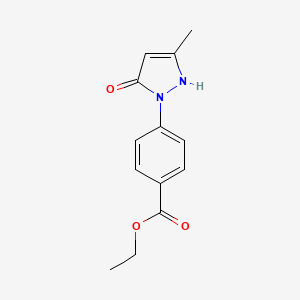
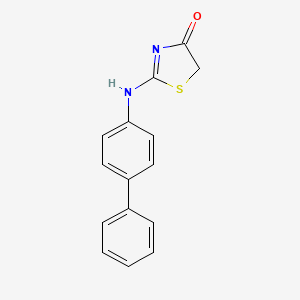
![4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7762457.png)
![4-[(4-oxo-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B7762477.png)
